![molecular formula C8H8BrN3O3 B3004339 (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 679394-10-6](/img/structure/B3004339.png)

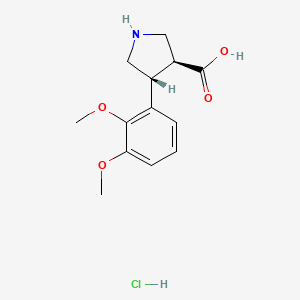

(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. This compound has shown potential in inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immune response, and cell proliferation.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Neuroprotective Agents

The compound has been explored for its potential as an enzyme inhibitor. Allan, Johnston, and Twitchin (1980) discussed synthesizing similar compounds as potential irreversible inhibitors of GABA-transaminase (Allan, Johnston, & Twitchin, 1980). Additionally, Drysdale et al. (2000) studied derivatives of 4-oxobut-2-enoic acid as potent inhibitors of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents (Drysdale et al., 2000).

Spectroscopic Investigation and Cytotoxicity

Zayed, El-desawy, and Eladly (2019) conducted a spectroscopic investigation of related N-maleanilinic acid derivatives and evaluated their cytotoxicity against carcinoma cells, revealing their potential in cancer research (Zayed, El-desawy, & Eladly, 2019).

Antibacterial Activities

El-Hashash et al. (2015) utilized a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a starting material to synthesize heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).

Synthesis of Luminescent Molecular Crystals

Zhestkij et al. (2021) synthesized a related compound for use as a building block in organic molecular crystals with highly stable photoluminescence (Zhestkij et al., 2021).

Hemostatic Activity

Pulina et al. (2017) synthesized derivatives of 4-oxobut-2-enoic acid to investigate their influence on the blood coagulation system, identifying compounds with high hemostatic activity (Pulina et al., 2017).

Eigenschaften

IUPAC Name |

(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O3/c1-12-8(5(9)4-10-12)11-6(13)2-3-7(14)15/h2-4H,1H3,(H,11,13)(H,14,15)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCPURZHFHDHCF-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Br)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B3004277.png)